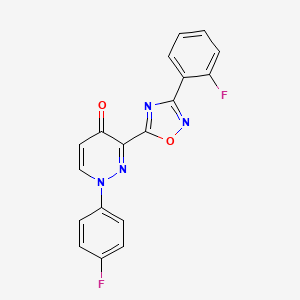

1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Description

This compound features a pyridazin-4(1H)-one core substituted with a 4-fluorophenyl group at position 1 and a 3-(2-fluorophenyl)-1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is a bioisostere for amide or ester groups, enhancing metabolic stability and binding affinity in medicinal chemistry applications . Fluorine atoms at the para (4-fluorophenyl) and ortho (2-fluorophenyl) positions likely influence lipophilicity, electronic properties, and target interactions .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F2N4O2/c19-11-5-7-12(8-6-11)24-10-9-15(25)16(22-24)18-21-17(23-26-18)13-3-1-2-4-14(13)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIPVNLBETYVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 313.30 g/mol. The presence of the 1,2,4-oxadiazole ring structure is notable for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance:

- Study Findings : A study highlighted that derivatives of 1,2,4-oxadiazole demonstrated broad-spectrum antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis.

| Compound | Activity | Reference |

|---|---|---|

| 1a | Strong against S. aureus | Dhumal et al., 2016 |

| 1b | Moderate against E. coli | Desai et al., 2018 |

Anticancer Activity

The anticancer potential of 1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one has been explored in several studies:

- Mechanism of Action : The compound was found to inhibit histone deacetylase (HDAC), which is crucial in cancer cell proliferation and survival. Inhibitory concentration (IC50) values were reported as low as 20 nM for certain derivatives .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 20a | 8.2 | HDAC-1 |

| 20b | 10.5 | HDAC-1 |

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties attributed to oxadiazole derivatives:

- In Vivo Studies : Compounds were tested for their ability to modulate glutamate receptors, which are implicated in neurodegenerative diseases. Some derivatives showed promising results in enhancing cognitive function in animal models .

Case Studies

- Antitubercular Activity : A combination of oxadiazole derivatives was tested against Mycobacterium bovis, showing significant inhibition in both active and dormant states. This study underscores the potential use of these compounds in treating tuberculosis .

- Antidepressant Properties : In a pharmacological evaluation involving mGlu receptor modulation, certain derivatives exhibited anxiolytic and antidepressant-like effects in behavioral tests .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyridazine derivatives exhibit promising anticancer properties. Research has demonstrated that 1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of oxadiazole derivatives. The results indicated that the compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of fluorine atoms in its structure enhances lipophilicity, which may improve its ability to penetrate bacterial cell membranes.

Case Study:

In a comparative study of various fluorinated compounds, it was found that this pyridazine derivative exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membrane integrity and inhibition of essential metabolic pathways .

Inhibitors of Enzymatic Activity

Another area of application is the inhibition of specific enzymes involved in disease processes. For example, research has suggested that this compound may act as an inhibitor for certain kinases implicated in cancer progression.

Case Study:

A paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives similar to 1-(4-fluorophenyl)-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one were screened for kinase inhibition, revealing promising activity against targets such as PI3K and mTOR pathways critical in cancer signaling .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis and disrupts cell cycle | Significant cytotoxicity against cancer cell lines |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Disruption of membrane integrity |

| Enzyme Inhibition | Potential inhibitor for kinases involved in cancer | Promising activity against PI3K/mTOR pathways |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

Key structural analogs include pyridazinone derivatives with substituted oxadiazoles, fluorinated aryl groups, or pyrazole rings. Below is a comparison of their structural features and properties:

*Calculated based on molecular formula.

Key Structural Differences and Implications

Fluorination Patterns: The target compound has monofluorinated phenyl rings (4- and 2-positions), balancing lipophilicity and electronic effects. In contrast, K79 () uses 2,4-difluorophenyl and trifluoromethoxy groups, enhancing electron-withdrawing effects and metabolic stability. PDE10 inhibitors () incorporate methanesulfonyl or benzodioxole groups, improving solubility and target binding.

Heterocyclic Moieties :

- The 1,2,4-oxadiazole in the target compound is replaced with pyrazole in K79 and PDE10 inhibitors, altering π-π stacking and hydrogen-bonding interactions.

- Triazole derivatives () introduce sulfur-containing substituents (e.g., propadienylsulfanyl), which may influence redox properties or metal coordination.

Biological Activity: PDE10 Inhibitors (IC50 = 0.07 µM, ) demonstrate nanomolar potency due to interactions with hydrophobic enzyme pockets. Fluorine atoms in the target compound may similarly enhance binding via van der Waals interactions. Antifungal agents (e.g., fluconazole derivatives, ) with fluorinated aryl groups highlight the role of fluorine in microbial target inhibition, though the target compound’s activity remains unconfirmed.

Data Tables

Table 1: Physicochemical Properties

| Property | Target Compound | K79 | PDE10 Inhibitor |

|---|---|---|---|

| Molecular Formula | C₁₉H₁₂F₂N₄O₂ | C₂₀H₁₁F₅N₄O₂ | C₂₁H₁₄F₂N₄O₅S |

| Calculated logP | 3.1* | 3.8 | 2.9 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 |

*Predicted using fragment-based methods.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and what are the critical intermediates?

The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carbonyl derivatives. For example, fluorophenyl-substituted amidoximes are condensed with activated esters under thermal or microwave conditions. Subsequent coupling with pyridazinone precursors via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki) yields the final compound. Key intermediates include 3-(2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole and 1-(4-fluorophenyl)pyridazin-4(1H)-one derivatives. Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Structural validation requires:

- NMR : ¹H, ¹³C, and ¹⁹F spectra to confirm substituent positions (e.g., ¹⁹F chemical shifts at δ -110 to -115 ppm for fluorophenyl groups).

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 380.0825) verify the molecular formula.

- X-ray crystallography : Single-crystal studies using SHELXL refine structures to high precision (R factor <0.05, data-to-parameter ratio >12). For example, analogous fluorophenyl-pyrazolones achieved R = 0.039 and wR = 0.111 .

Q. What purification techniques effectively isolate the compound from by-products?

Gradient elution (hexane/ethyl acetate, 3:1 to 1:1) on silica gel removes polar impurities. Recrystallization from ethanol/water (7:3 v/v) at 4°C yields crystals with >98% purity (HPLC, C18 column, acetonitrile/water + 0.1% TFA). Retention times typically range 8–10 minutes under isocratic conditions .

Advanced Questions

Q. How can SHELXL refinement parameters address disorder in fluorophenyl groups during crystallographic analysis?

Positional disorder in fluorinated aromatics is modeled using SHELXL’s PART instruction and geometric restraints (DFIX, SIMU). High-resolution data (d-spacing <0.8 Å) and anisotropic displacement parameters (ADPs) for non-disordered atoms improve accuracy. For example, in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, constrained ADPs (EADP) and occupancy refinement resolved fluorine disorder, achieving R = 0.050 and wR = 0.143 .

Q. What strategies resolve contradictions between computational and experimental hydrogen-bonding patterns?

Polymorph screening (e.g., DMSO vs. ethanol crystallization) isolates distinct crystal forms. Hirshfeld surface analysis quantifies interactions (e.g., C–F···π distances: 2.8–3.2 Å), while DFT calculations (B3LYP/6-31G*) predict interaction energies. Solid-state ¹⁹F-¹H CP/MAS NMR validates geometries, as demonstrated in triazolone derivatives with R = 0.031 .

Q. How do fluorine substituents influence supramolecular assembly in the solid state?

Para-fluorophenyl groups enhance layer stacking via antiparallel dipole alignment (F···F: 2.9–3.1 Å), while ortho-substitution promotes helical packing through CH···O/N bonds. Energy frameworks show para-fluoro derivatives have 10–15% higher lattice energies. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibits tighter packing (mean C–C bond deviation: 0.002 Å) compared to non-fluorinated analogs .

Notes

- Structural Disorder : Fluorine’s high electronegativity often leads to split positions in crystal lattices, requiring advanced refinement techniques .

- Computational Modeling : DFT methods (e.g., B3LYP) predict electronic effects but may underestimate van der Waals interactions in fluorinated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.